molecular formula C13H13NO2 B3133320 Ethyl 2-phenyl-1H-pyrrole-3-carboxylate CAS No. 38597-58-9

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3133320
CAS No.: 38597-58-9
M. Wt: 215.25 g/mol
InChI Key: JXBFCSVZYAPKSV-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate is a chemical compound belonging to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom This particular compound features a phenyl group attached to the second position of the pyrrole ring and a carboxylate ester group at the third position

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with phenylhydrazine to form the pyrrole ring. The reaction typically requires heating under reflux conditions in the presence of an acid catalyst.

  • Fischer Indole Synthesis: Another method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyrrole-3-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxylate group to a primary alcohol, resulting in the formation of Ethyl 2-phenyl-1H-pyrrole-3-hydroxymethyl.

  • Substitution: Substitution reactions at the pyrrole ring can introduce different functional groups, leading to a variety of substituted pyrroles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Pyrrole-3-carboxylic acid

  • Reduction: Ethyl 2-phenyl-1H-pyrrole-3-hydroxymethyl

  • Substitution: Various substituted pyrroles

Scientific Research Applications

Ethyl 2-phenyl-1H-pyrrole-3-carboxylate has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-phenyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • Ethyl 2-ethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

  • Ethyl 1H-pyrrole-2-carboxylate

  • Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate

Properties

IUPAC Name

ethyl 2-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)11-8-9-14-12(11)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBFCSVZYAPKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenyl-1-(toluene-4-sulfonyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester (0.42 g, 1.13 mmol) (prepared according to the method disclosed in reference 1) and 1.0 M potassium tert-butoxide in THF (1.42 mL, 1.42 mmol) were stirred in THF at 0° C. for 30 min, then warmed to rt for 30 min. The reaction was diluted with diethyl ether, washed 1× with satd. NH4Cl, dried over MgSO4, filtered, and concentrated. Silica gel chromatography using hexanes/ethyl acetate (9:1) gave 0.195 g of title compound. (80% yield). 1H NMR (CDCl13) δ 9.14 (bs, 1H), 7.50-7.46 (m, 2H), 7.32-7.27 (m, 3H), 6.68-6.66 (t, J=2.90 Hz, 1H), 6.56-6.55 (t, J=2.90 Hz, 1H), 4.12-4.06 (q, J=7.25 Hz, 2H), 1.20-1.16 (t, J=7.25 Hz, 3H). 13C NMR (CDCl3) δ 165.8, 137.4, 132.4, 129.3, 128.8, 128.3, 128.2, 118.3, 112.1, 60.0, 14.4; MS APCI: [M+H]+=216.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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